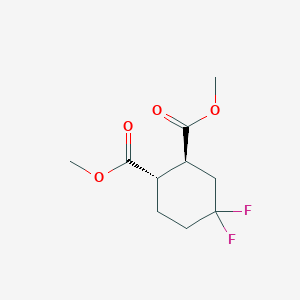
Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with two fluorine atoms and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-dicarboxylic acid.
Esterification: The final step involves esterification of the carboxylic acid groups using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.
Dimethyl (1S,2S)-4,4-dichlorocyclohexane-1,2-dicarboxylate: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties, such as increased stability and reactivity, compared to its chlorinated or non-halogenated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate (CAS: 2231665-01-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H14F2O4
- Molecular Weight : 236.21 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the esterification of cyclohexane derivatives with fluorinated carboxylic acids. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity. The synthetic route can be optimized using various coupling agents to improve yield and purity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
- Cytotoxicity Assays : MTT assays conducted on ovarian cancer cells showed that the compound significantly inhibits cell growth in a dose-dependent manner. Concentrations ranging from 1 to 10 µM were tested, revealing a notable reduction in cell viability at higher concentrations .
The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction in cancer cells. Chromatin condensation assays indicated that treatment with this compound leads to characteristic morphological changes associated with apoptotic cell death .
Pharmacological Profile
| Parameter | Value |
|---|---|
| Lipophilicity | High |
| Solubility | Soluble in organic solvents |
| Toxicity | Low at therapeutic doses |
Case Studies
A recent study focused on the therapeutic potential of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy against resistant ovarian cancer cell lines compared to single-agent treatments. This suggests that the compound may serve as a valuable adjunct in cancer therapy .
Properties
Molecular Formula |
C10H14F2O4 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14F2O4/c1-15-8(13)6-3-4-10(11,12)5-7(6)9(14)16-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
JXWAVHMRZKGHED-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC(C[C@@H]1C(=O)OC)(F)F |
Canonical SMILES |
COC(=O)C1CCC(CC1C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















